1-Allyl-2-(diphenylmethyl)-3-piperidinol hydrochloride
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Overview
Description
1-Allyl-2-(diphenylmethyl)-3-piperidinol hydrochloride is a chemical compound that belongs to the class of piperidinol derivatives. This compound is characterized by the presence of an allyl group, a diphenylmethyl group, and a piperidinol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-2-(diphenylmethyl)-3-piperidinol hydrochloride typically involves the following steps:
Formation of the Piperidinol Core: The piperidinol core can be synthesized through the reduction of a piperidone precursor using a reducing agent such as sodium borohydride.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using diphenylmethanol and an acid catalyst.
Allylation: The allyl group is introduced through an allylation reaction using allyl bromide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-2-(diphenylmethyl)-3-piperidinol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide and a base such as potassium carbonate.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinol derivatives.
Scientific Research Applications
1-Allyl-2-(diphenylmethyl)-3-piperidinol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Allyl-2-(diphenylmethyl)-3-piperidinol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Allyl-2-(diphenylmethyl)-3-piperidinol
- 1-Allyl-2-(diphenylmethyl)-3-piperidone
- 1-Allyl-2-(diphenylmethyl)-3-piperidine
Uniqueness: 1-Allyl-2-(diphenylmethyl)-3-piperidinol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it valuable for various research and industrial applications.
Properties
CAS No. |
20814-68-0 |
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Molecular Formula |
C21H26ClNO |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
2-benzhydryl-1-prop-2-enylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C21H25NO.ClH/c1-2-15-22-16-9-14-19(23)21(22)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h2-8,10-13,19-21,23H,1,9,14-16H2;1H |
InChI Key |
WTNYDQSMYPJDNW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCCC(C1C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
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